molecular formula C9H16O2 B8579978 4-(Ethoxymethyl)cyclohexanone

4-(Ethoxymethyl)cyclohexanone

Cat. No.: B8579978
M. Wt: 156.22 g/mol
InChI Key: QCBXWOMFZYTPSS-UHFFFAOYSA-N
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Description

Contextualization within the Cyclohexanone (B45756) Chemical Class

Cyclohexanones are a class of organic compounds characterized by a six-carbon ring containing a ketone functional group. wikipedia.org The parent compound, cyclohexanone, is a widely used industrial chemical and a versatile precursor in organic synthesis, primarily for the production of nylons. wikipedia.org The chemical reactivity of cyclohexanones is dominated by the carbonyl group and the adjacent α-carbons. The carbonyl group is susceptible to nucleophilic addition, while the α-protons are acidic, allowing for the formation of enolates, which are key intermediates in numerous carbon-carbon bond-forming reactions. sioc-journal.cn

Substituted cyclohexanones are pivotal intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. ontosight.ai The nature and position of the substituent on the cyclohexane (B81311) ring significantly influence the molecule's stereochemistry and reactivity, which can be exploited to achieve highly specific and complex molecular architectures. researchgate.net For instance, 4-substituted cyclohexanones are common precursors for generating cyclohexylamines with specific cis/trans stereochemistry through enzymatic reductive amination. researchgate.net The introduction of an ethoxymethyl group at the 4-position, as in 4-(Ethoxymethyl)cyclohexanone, places it within this important family of tailored synthetic building blocks.

Architectural Features and Structural Novelty of the Compound

The structure of this compound is defined by a cyclohexane ring with a ketone at the C1 position and an ethoxymethyl substituent (-CH₂OCH₂CH₃) at the C4 position. This arrangement confers a unique combination of functional groups. The ketone provides a reactive site for nucleophilic attack and enolate chemistry, while the ether linkage in the side chain is generally stable but can influence the molecule's polarity, solubility, and steric profile.

The molecule's architecture is non-planar, adopting a chair conformation to minimize ring strain, a characteristic feature of cyclohexane rings. youtube.com The substituent at the C4 position can exist in either an axial or equatorial position, with the equatorial conformation typically being more stable due to reduced steric hindrance. The presence of both a hydrogen-bond acceptor (the ketone oxygen) and a polar ether group on a non-aromatic carbocyclic frame distinguishes it from simpler monofunctionalized cyclohexanones or aromatic analogues.

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolar Mass (g/mol)CAS Number
This compoundC₉H₁₆O₂156.2217159-86-3 chemsrc.com
CyclohexanoneC₆H₁₀O98.15 wikipedia.org108-94-1 wikipedia.org
4-(Hydroxymethyl)cyclohexanone (B156097)C₇H₁₂O₂128.17 sigmaaldrich.com38580-68-6 chemicalbook.com

Historical Development of Related Cyclohexanone Derivatives

The study of cyclohexanone and its derivatives dates back to the late 19th century, with the parent compound first identified in 1888. wikipedia.org The 20th century saw a rapid expansion in the synthetic utility of cyclohexanones, driven by the development of fundamental organic reactions. msu.edu The Robinson annulation, for example, which often utilizes substituted cyclohexanones, became a cornerstone for the construction of polycyclic systems.

The synthesis of specifically substituted cyclohexanones has evolved significantly. Early methods often relied on the functionalization of pre-existing cyclohexane rings. More recent strategies involve constructing the ring itself through cycloaddition reactions or multicomponent reactions that allow for the efficient assembly of highly substituted products. msu.educhemistryresearches.ir

The development of derivatives related to this compound highlights this progress. For example, methods to synthesize 4-(hydroxymethyl)cyclohexanone, a direct precursor, are established. chemicalbook.com Furthermore, processes for preparing the related compound 1,4-bis(ethoxymethyl)cyclohexane (B12654557), a known fragrance chemical, have been patented, involving the etherification of 1,4-bis(hydroxymethyl)cyclohexane. google.comgoogle.com These developments in synthetic methodology for related structures provide a foundation for the potential synthesis and derivatization of this compound itself. The synthesis of other 4-substituted derivatives for use as intermediates in creating bioactive molecules like indoles and benzofurans has also been a focus of research. metu.edu.tr

Current State of Research and Identified Knowledge Gaps Pertaining to this compound

Current research into substituted cyclohexanones is vibrant and diverse. Areas of active investigation include the development of novel catalytic systems for their synthesis and transformation, such as Ni-catalyzed dehydrogenative aromatization chemrxiv.org and organocatalyzed multicomponent reactions for creating highly substituted cyclohexanones. chemistryresearches.ir There is also significant interest in the biocatalytic transformation of these compounds, for instance, using engineered enzymes for the stereocontrolled reduction of methyl-substituted cyclohexanones or the asymmetric amination of 4-substituted derivatives. researchgate.netoup.com These studies underscore the continuing importance of substituted cyclohexanones as versatile chemical intermediates.

Despite this broad interest in the cyclohexanone scaffold, a significant knowledge gap exists specifically for this compound. A detailed search of the scientific literature reveals a scarcity of studies focused directly on its synthesis, characterization, or application. While its precursor, 4-(hydroxymethyl)cyclohexanone, is commercially available and used as a reagent for preparing CCR2 antagonists chemicalbook.com, and the related diether, 1,4-bis(ethoxymethyl)cyclohexane, is recognized as a fragrance component google.com, this compound itself remains largely unexplored. This lack of dedicated research represents an opportunity for future investigation, particularly in exploring its potential as a building block in medicinal chemistry or materials science, leveraging its unique combination of ketone and ether functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-(ethoxymethyl)cyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-2-11-7-8-3-5-9(10)6-4-8/h8H,2-7H2,1H3

InChI Key

QCBXWOMFZYTPSS-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCC(=O)CC1

Origin of Product

United States

Synthetic Methodologies for 4 Ethoxymethyl Cyclohexanone and Its Analogs

Retrosynthetic Analysis of the 4-(Ethoxymethyl)cyclohexanone Scaffold

A retrosynthetic analysis of this compound (I) guides the development of a logical synthetic plan. The primary disconnections involve the carbon-oxygen bond of the ether and the carbon-carbon bonds of the cyclohexanone (B45756) ring.

A functional group interconversion (FGI) approach suggests that the target molecule I can be derived from the corresponding alcohol, 4-(hydroxymethyl)cyclohexanone (B156097) (II). This simplifies the problem to the formation of a key intermediate with a hydroxyl group, which can then be etherified.

Further disconnection of the C-C bonds of the cyclohexanone ring in intermediate II can be envisioned through several classic bond-forming strategies. For instance, a disconnection leading to a 1,5-dicarbonyl compound suggests a Michael addition followed by an intramolecular aldol (B89426) condensation, the hallmark of a Robinson annulation. Alternatively, a [4+2] cycloaddition approach, such as the Diels-Alder reaction, could construct the six-membered ring with functionalities that can be converted to the ketone and the hydroxymethyl group. A third possibility involves an intramolecular cyclization of a linear precursor, such as a Dieckmann condensation of a substituted adipate (B1204190) derivative.

These disconnections lead to simpler, more readily available starting materials and form the basis for the synthetic strategies discussed in the following sections.

Cyclohexanone Core Construction Strategies

The formation of the six-membered carbocyclic ketone is a pivotal step in the synthesis of this compound. Several robust methods are available for this purpose.

Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring, which can then be reduced to the desired cyclohexanone. missouri.eduorgsyn.org The general scheme involves the reaction of a ketone with methyl vinyl ketone. For the synthesis of a 4-substituted cyclohexanone, a suitably substituted ketone or Michael acceptor would be required. The initial product is an α,β-unsaturated ketone, which would necessitate a subsequent reduction step to yield the saturated cyclohexanone core.

Diels-Alder Reaction: The [4+2] cycloaddition between a conjugated diene and a dienophile is a highly efficient method for forming a six-membered ring with predictable stereochemistry. tcichemicals.com To synthesize a precursor to this compound, a diene could be reacted with a dienophile containing the necessary functionalities, or masked functionalities, that can be later converted to the ketone and the ethoxymethyl group. For instance, the reaction of a diene with an acrylate (B77674) derivative could lead to a cyclohexene (B86901) carboxylate, which can be further elaborated.

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a reliable method for forming five- or six-membered cyclic β-keto esters. wikipedia.orgtue.nl For the synthesis of a 4-substituted cyclohexanone, a suitably substituted adipic acid ester would be treated with a base to induce cyclization. The resulting β-keto ester can then be hydrolyzed and decarboxylated to afford the desired cyclohexanone derivative.

Reaction NameDescriptionKey Intermediates
Robinson Annulation A Michael addition followed by an intramolecular aldol condensation. missouri.eduorgsyn.org1,5-dicarbonyl compound
Diels-Alder Reaction A [4+2] cycloaddition between a conjugated diene and a dienophile. tcichemicals.comSubstituted cyclohexene
Dieckmann Condensation An intramolecular Claisen condensation of a diester. wikipedia.orgtue.nlCyclic β-keto ester

An alternative to de novo ring construction is the functionalization of a pre-existing cyclohexanone or a related cyclohexane (B81311) derivative. A key precursor for this compound is 4-hydroxycyclohexanone (B83380). This intermediate can be synthesized from p-methoxyphenol, which upon reduction and subsequent ether cleavage, yields the desired product. Another route starts from 1,4-cyclohexanediol, which can be selectively oxidized to 4-hydroxycyclohexanone.

Once 4-hydroxycyclohexanone is obtained, the hydroxymethyl group can be introduced at the 4-position. This can be achieved through various methods, including the Wittig reaction to introduce a methylene (B1212753) group, followed by hydroboration-oxidation to yield the primary alcohol. Alternatively, a Reformatsky reaction with a zinc enolate of an α-haloacetate, followed by reduction, can also furnish the desired 4-(hydroxymethyl)cyclohexanone intermediate.

Introduction and Modification of the Ethoxymethyl Moiety

The final stage of the synthesis involves the formation of the ethoxymethyl ether. This can be achieved either by direct etherification of a hydroxymethyl group or by etherification of a hydroxyl group followed by elaboration of another functional group into the ketone.

The Williamson ether synthesis is a classic and widely used method for forming ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing this compound, the alcohol precursor, 4-(hydroxymethyl)cyclohexanol, would be treated with a base such as sodium hydride, followed by the addition of an ethylating agent like ethyl iodide or ethyl bromide. A patent describes a similar process for the preparation of 1,4-bis(ethoxymethyl)cyclohexane (B12654557) from 1,4-bis(hydroxymethyl)cyclohexane and an ethyl halide in the presence of a base. google.com

Etherification MethodReagentsKey Features
Williamson Ether Synthesis Alcohol, Base (e.g., NaH), Alkyl Halide (e.g., EtI)Versatile, suitable for primary and secondary alcohols.
Mitsunobu Reaction Alcohol, Triphenylphosphine, Diethyl azodicarboxylate (DEAD), NucleophileProceeds with inversion of stereochemistry. wikipedia.orgchem-station.comorganic-chemistry.org

The stereochemistry at the 4-position of the cyclohexanone ring is a critical aspect of the synthesis. The ethoxymethyl group can exist in either an axial or an equatorial orientation. The stereochemical outcome of the etherification step depends on the stereochemistry of the alcohol precursor and the reaction mechanism.

If the etherification proceeds through a standard SN2 mechanism, as in the Williamson ether synthesis, the stereochemistry at the carbon bearing the hydroxyl group is retained. Therefore, to obtain a specific stereoisomer of the final product, the stereochemistry of the 4-(hydroxymethyl)cyclohexanol precursor must be controlled.

For cases where an inversion of stereochemistry is desired, the Mitsunobu reaction is a powerful tool. wikipedia.orgchem-station.comorganic-chemistry.org This reaction allows for the conversion of a secondary alcohol to a variety of functional groups, including ethers, with complete inversion of configuration. By employing the Mitsunobu reaction with ethanol (B145695) as the nucleophile on a suitable 4-(hydroxymethyl)cyclohexanol precursor, one can access the stereoisomer that may not be directly available through other routes.

Furthermore, the principles of neighboring group participation can also influence the stereochemical outcome of reactions on cyclohexane rings. wikipedia.orglibretexts.org The presence of a nearby functional group can direct an incoming nucleophile to a specific face of the ring, leading to a high degree of stereoselectivity. Careful consideration of the substrate and reaction conditions is therefore essential to achieve the desired stereochemical orientation of the ethoxymethyl group. The relative stability of the final product, with the substituent preferring the equatorial position to minimize steric interactions, will also play a role in the thermodynamic outcome of the reaction. masterorganicchemistry.com

Established Synthetic Pathways for this compound

Established methods for the synthesis of this compound can be broadly categorized into stepwise and convergent approaches. These pathways rely on fundamental organic reactions to construct the target molecule from simpler, readily available starting materials.

Stepwise Synthesis from Simpler Precursors

A logical and common stepwise approach to this compound involves a two-step sequence starting from a suitable cyclohexanone precursor. This method first introduces a hydroxymethyl group, which is subsequently etherified.

A key intermediate in this synthesis is 4-(hydroxymethyl)cyclohexanone. This precursor can be synthesized through various methods, including the reduction of the corresponding carboxylic acid or ester derivative of cyclohexanone. Once 4-(hydroxymethyl)cyclohexanone is obtained, the hydroxyl group can be converted to an ethoxy group via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgkhanacademy.orgbyjus.comchemistrytalk.org This classic ether synthesis involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide). masterorganicchemistry.comwikipedia.org

The general reaction scheme is as follows:

Formation of the alkoxide: 4-(hydroxymethyl)cyclohexanone is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding sodium alkoxide.

Nucleophilic substitution: The resulting alkoxide then acts as a nucleophile and reacts with an ethyl halide in an SN2 reaction to form the desired this compound.

StepReactantsReagentsProductReaction Type
14-(hydroxymethyl)cyclohexanoneSodium Hydride (NaH)Sodium 4-oxocyclohexylmethoxideDeprotonation
2Sodium 4-oxocyclohexylmethoxide, Ethyl Iodide-This compoundWilliamson Ether Synthesis (SN2)

This table presents a plausible stepwise synthesis of this compound.

Careful control of reaction conditions is necessary to avoid potential side reactions, such as elimination, especially if secondary alkyl halides are used. masterorganicchemistry.com

Convergent Synthesis Approaches

Convergent synthesis aims to construct a molecule from several individual fragments that are combined in the later stages of the synthesis. For this compound, a plausible convergent approach could involve the conjugate addition of an ethoxymethyl nucleophile to a cyclohexenone precursor.

For instance, a Robinson annulation could be adapted for this purpose. wikipedia.org This reaction sequence involves a Michael addition followed by an aldol condensation to form a six-membered ring. wikipedia.org A hypothetical convergent synthesis could involve the reaction of a methyl vinyl ketone with a larger, pre-functionalized nucleophile containing the ethoxymethyl moiety.

Another potential convergent strategy is the Michael addition of an organocuprate reagent bearing an ethoxymethyl group to cyclohex-2-en-1-one. This would install the desired substituent at the 4-position of the cyclohexanone ring in a single step.

Precursor 1Precursor 2Reaction TypeProduct
Ethoxymethyl-containing nucleophileCyclohexenone derivativeMichael AdditionThis compound
Methyl vinyl ketoneNucleophile with ethoxymethyl groupRobinson AnnulationSubstituted this compound derivative

This interactive data table illustrates potential convergent synthetic strategies for this compound.

Emerging and Advanced Synthetic Techniques Applicable to this compound

The field of organic synthesis is continually evolving, with the development of new catalytic systems and reaction methodologies. These advanced techniques offer potential for more efficient, selective, and sustainable syntheses of this compound and its chiral derivatives.

Catalytic Strategies (e.g., organocatalysis, transition-metal catalysis)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. For the synthesis of analogs of this compound, organocatalytic Michael additions to α,β-unsaturated ketones are particularly relevant. mdpi.comresearchgate.netrsc.org Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective addition of nucleophiles to cyclohexenones, potentially allowing for the stereocontrolled introduction of an ethoxymethyl-containing fragment. mdpi.comresearchgate.net

Transition-metal catalysis offers a broad range of transformations applicable to the synthesis and functionalization of cyclohexanones. mdpi.comrsc.orgrsc.org For instance, palladium-catalyzed α-arylation or α-alkenylation of the enolate of this compound could be used to introduce further complexity to the molecule. mdpi.com Furthermore, transition metal-catalyzed C-H functionalization could potentially be employed to directly introduce the ethoxymethyl group onto a cyclohexane precursor, although this would require overcoming challenges in regioselectivity. rsc.orgresearchgate.net Iron-catalyzed etherification of alcohols presents a more environmentally benign alternative to traditional methods. acs.org

Catalytic ApproachCatalyst TypePotential Application in Synthesis
OrganocatalysisChiral secondary amines (e.g., proline derivatives)Enantioselective Michael addition of an ethoxymethyl nucleophile to cyclohexenone.
Transition-Metal CatalysisPalladium complexesα-Functionalization of this compound.
Transition-Metal CatalysisIron complexesDirect C-H etherification of a cyclohexane precursor. acs.org

This data table summarizes potential applications of modern catalytic strategies in the synthesis of this compound and its analogs.

Photoredox Catalysis in Cyclohexanone Derivatization

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has opened up new avenues for radical chemistry. uiowa.eduresearchgate.netresearchgate.netnih.govnih.gov This technology could be applied to the synthesis of this compound derivatives through several potential pathways.

One approach involves the photoredox-generated radical addition to a cyclohexenone. An ethoxymethyl radical, generated from a suitable precursor, could add to the double bond of cyclohexenone to form the desired product. Alternatively, a radical generated at the 4-position of a pre-existing cyclohexanone derivative could be trapped with an ethoxy source. These methods offer mild reaction conditions and a high degree of functional group tolerance. uiowa.edunih.gov

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, as the stereochemistry of a molecule often dictates its biological activity. Asymmetric catalysis provides the most efficient means to access enantiomerically enriched compounds.

As mentioned in the context of organocatalysis, the enantioselective Michael addition of nucleophiles to cyclohexenones is a well-established strategy. mdpi.comresearchgate.netrsc.orgnih.govacs.org By employing a chiral catalyst, it is possible to control the stereochemical outcome of the addition of an ethoxymethyl-containing nucleophile, leading to chiral this compound.

Furthermore, the diastereoselective synthesis of highly substituted cyclohexanones can be achieved through cascade reactions. beilstein-journals.orgnih.gov For example, a domino Michael-Michael-aldol reaction sequence can construct a polysubstituted cyclohexane ring with multiple stereocenters in a single pot, with the stereochemistry controlled by the catalyst and reaction conditions. beilstein-journals.org The enantioselective preparation of γ-substituted cyclohexenones has also been achieved through asymmetric transfer hydrogenation using ruthenium catalysts. mdpi.com

ApproachCatalyst/MethodSubstrate(s)Stereochemical Outcome
Organocatalytic Michael AdditionChiral secondary amineCyclohexenone, Ethoxymethyl nucleophileEnantioselective formation of one stereocenter. mdpi.comresearchgate.net
Asymmetric Transfer HydrogenationChiral Ruthenium complexγ-Substituted cyclohexenoneEnantioselective reduction to a chiral cyclohexanone. mdpi.com
Cascade ReactionChiral organocatalystAcyclic precursorsDiastereoselective and enantioselective formation of multiple stereocenters. beilstein-journals.orgnih.gov

This interactive data table highlights key strategies for the enantioselective and diastereoselective synthesis of chiral derivatives of this compound.

Sustainable Synthesis Approaches (e.g., greener solvents, mild conditions)

Key strategies in the sustainable synthesis of cyclohexanone derivatives, which are applicable to this compound, include the use of environmentally benign oxidizing agents. For instance, the oxidation of the corresponding cyclohexanol (B46403) precursor can be achieved using safer alternatives to traditional heavy-metal-based oxidants. Sodium hypochlorite (B82951), in the presence of acetic acid, serves as an effective and more environmentally friendly oxidizing agent for the conversion of cyclohexanols to cyclohexanones. quizlet.com Another approach involves the use of hydrogen peroxide (H₂O₂) as a clean oxidant, often in conjunction with catalysts like sodium tungstate, which can promote high yields of cyclohexanone under relatively mild conditions. researchgate.net

The move towards catalytic processes is a cornerstone of sustainable synthesis. Catalytic methods not only enhance reaction rates and selectivity but also reduce the generation of stoichiometric waste. For the synthesis of related 4-substituted cyclohexanones, catalytic hydrogenation of the corresponding phenols is a common strategy. google.com Applying this to 4-(ethoxymethyl)phenol (B122213) would involve a catalytic hydrogenation step to produce the target ketone. The choice of catalyst and support, such as palladium on carbon (Pd/C) or other transition metals, is crucial for optimizing the yield and minimizing side reactions. google.com

Furthermore, innovative approaches are being explored to enhance the sustainability of these syntheses. Electrosynthesis and photocatalysis represent promising avenues for driving chemical transformations under mild conditions. nih.govresearchgate.net For example, a tandem carbene and photoredox-catalyzed strategy has been developed for the synthesis of substituted cycloalkanones, highlighting a novel method for the α-functionalization of ketones under mild reaction conditions. nih.gov Similarly, electrochemical methods are being investigated for the synthesis of cyclohexanone derivatives, offering the potential for cleaner reactions by using electricity as a traceless reagent. researchgate.net

Solvent selection is another critical aspect of green synthesis. The use of water as a solvent, where feasible, is highly desirable due to its non-toxic and non-flammable nature. researchgate.net In cases where organic solvents are necessary, the trend is towards using greener alternatives with lower toxicity and environmental persistence. Moreover, solvent-free reaction conditions, such as those achieved through ball milling, are gaining traction as a powerful technique to reduce solvent waste and, in some cases, enhance reaction kinetics. rsc.org

These sustainable approaches are summarized in the following table, which outlines the method, a brief description, and its key advantages in the context of green chemistry.

Sustainable Approach Description Key Green Chemistry Advantages
Green Oxidation Utilization of environmentally benign oxidizing agents like sodium hypochlorite or hydrogen peroxide to convert the corresponding alcohol to the ketone. quizlet.comresearchgate.netAvoids toxic heavy-metal oxidants, often produces water as the primary byproduct. researchgate.net
Catalytic Hydrogenation Hydrogenation of the corresponding phenol (B47542) precursor using a heterogeneous or homogeneous catalyst. google.comHigh atom economy, potential for catalyst recycling, often proceeds under milder conditions than stoichiometric reductions. google.com
Photocatalysis Use of light energy to drive the chemical reaction, often in the presence of a photocatalyst. nih.govUtilizes a renewable energy source, can enable novel reaction pathways under mild conditions. nih.gov
Electrosynthesis Employing electrical current to drive the oxidation or reduction steps of the synthesis. researchgate.netAvoids the need for chemical oxidants or reductants, can offer high selectivity and control. researchgate.net
Use of Greener Solvents Performing the synthesis in environmentally friendly solvents such as water or bio-derived solvents. researchgate.netReduces pollution and health hazards associated with volatile organic compounds (VOCs). researchgate.net
Solvent-Free Conditions Conducting the reaction in the absence of a solvent, for example, by using techniques like ball milling. rsc.orgEliminates solvent waste, can lead to faster reaction times and different selectivity. rsc.org

While specific research on the sustainable synthesis of this compound is still emerging, the application of these established green chemistry principles to its synthesis holds significant promise for developing more environmentally responsible manufacturing processes.

Chemical Reactivity and Transformation of 4 Ethoxymethyl Cyclohexanone

Reactivity of the Carbonyl Functionality in 4-(Ethoxymethyl)cyclohexanone

The ketone's carbonyl group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental property is the basis for a wide range of addition and condensation reactions.

Nucleophilic addition is a cornerstone of carbonyl chemistry. youtube.com Strong nucleophiles, such as those found in hydride reducing agents and organometallic compounds, readily attack the electrophilic carbonyl carbon. youtube.com

Hydride Reduction: The reduction of this compound to the corresponding alcohol, 4-(ethoxymethyl)cyclohexanol, can be efficiently achieved using complex metal hydrides. uop.edu.pk Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). uop.edu.pkyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. For cyclohexanone (B45756) derivatives, this addition can occur from two distinct faces: the axial face or the equatorial face, leading to the formation of two diastereomeric alcohols (cis and trans isomers). rushim.ruodinity.com The stereochemical outcome is influenced by factors such as steric hindrance and torsional strain. researchgate.net Generally, smaller, less hindered hydride reagents like NaBH₄ tend to favor axial attack, resulting in the equatorial alcohol as the major product. rushim.ruodinity.com Conversely, bulkier hydride reagents may exhibit a preference for equatorial attack, yielding the axial alcohol. rushim.ru

Organometallic Additions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that add to the carbonyl group to form new carbon-carbon bonds. msu.edusaskoer.ca The reaction of this compound with these reagents, followed by an acidic workup, yields tertiary alcohols. msu.edu Similar to hydride reduction, the stereochemistry of the addition is a key consideration, with the incoming alkyl group adding from either the axial or equatorial face of the cyclohexanone ring. researchgate.net The choice between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition is relevant for α,β-unsaturated ketones, but for a saturated ketone like this compound, only 1,2-addition is expected. libretexts.orglibretexts.org

Table 1: Nucleophilic Addition Reactions of this compound
Reagent TypeSpecific ReagentExpected Major ProductReaction Type
Hydride ReductantSodium Borohydride (NaBH₄)trans-4-(Ethoxymethyl)cyclohexanolReduction
Hydride ReductantLithium Aluminum Hydride (LiAlH₄)cis/trans mixture of 4-(Ethoxymethyl)cyclohexanolReduction
OrganometallicMethylmagnesium Bromide (CH₃MgBr)1-Methyl-4-(ethoxymethyl)cyclohexanolGrignard Addition
OrganometallicPhenyllithium (C₆H₅Li)1-Phenyl-4-(ethoxymethyl)cyclohexanolOrganolithium Addition

Under basic or acidic conditions, ketones with α-hydrogens, such as this compound, can undergo aldol (B89426) reactions. The process involves the formation of an enolate ion (under basic conditions) or an enol (under acidic conditions), which then acts as a nucleophile. In a self-condensation reaction, this nucleophilic intermediate attacks the carbonyl carbon of another molecule of this compound. The initial product is a β-hydroxy ketone, which can subsequently dehydrate, especially upon heating, to yield an α,β-unsaturated ketone. In crossed-aldol reactions, the enolate of this compound can react with a different carbonyl compound, ideally one that cannot form an enolate itself (like benzaldehyde), to prevent a mixture of products.

Enolates: The α-hydrogens of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the ability of the resulting conjugate base to be stabilized by resonance. masterorganicchemistry.com Treatment with a suitable base removes an α-proton to form an enolate. bham.ac.uklibretexts.org Since the ketone is symmetrical with respect to the α-positions, only one enolate is formed. This enolate is a powerful nucleophile and a key intermediate in many reactions, including alkylation, halogenation, and aldol condensations. masterorganicchemistry.com The choice of base is crucial; strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. mnstate.edu

Enamines: this compound can react with a secondary amine (e.g., pyrrolidine, morpholine) under mildly acidic conditions to form an enamine. masterorganicchemistry.com This reaction involves the initial formation of a hemiaminal, followed by dehydration. masterorganicchemistry.com Enamines are electronically similar to enolates and serve as versatile nucleophiles in their own right, offering an alternative, neutral pathway for α-functionalization reactions such as alkylation and acylation (the Stork enamine synthesis). scripps.edu Upon reaction with an electrophile, the resulting iminium ion is readily hydrolyzed back to the ketone. masterorganicchemistry.com

The Baeyer-Villiger oxidation is a distinctive reaction of ketones that converts them into esters (or lactones in the case of cyclic ketones) through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganicchemistrytutor.com This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. sigmaaldrich.com The reaction mechanism involves the migration of one of the α-carbon groups to an oxygen atom. The regioselectivity of this migration is predictable; the group with the higher migratory aptitude moves preferentially. For unsymmetrical ketones, the general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, both α-carbons are secondary. Therefore, the oxygen insertion will occur on either side of the carbonyl group, leading to the formation of a seven-membered ring lactone, 5-(ethoxymethyl)oxepan-2-one.

Functionalization of the Cyclohexanone Ring System

Beyond reactions at the carbonyl carbon, the α-positions of the cyclohexanone ring are key sites for functionalization, primarily through the formation of enol or enolate intermediates.

Alpha-Halogenation: Ketones can be halogenated at the α-position under both acidic and basic conditions. wikipedia.orgyoutube.com

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, this compound will form an enol intermediate. This enol then attacks a halogen molecule (Cl₂, Br₂, I₂) to yield an α-halo ketone. libretexts.org This reaction is generally controllable, and it is often possible to introduce a single halogen atom. wikipedia.org

Base-Promoted Halogenation: Under basic conditions, an enolate intermediate is formed, which is highly reactive towards halogens. libretexts.org This reaction is typically faster than its acid-catalyzed counterpart. A significant characteristic of base-promoted halogenation is that the introduction of one halogen atom increases the acidity of the remaining α-hydrogens, often leading to polyhalogenation. libretexts.orgyoutube.com For methyl ketones, this can proceed to the haloform reaction. libretexts.org

Alpha-Alkylation: The nucleophilic enolate of this compound can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. mnstate.edu This is a powerful method for forming a new carbon-carbon bond at the α-position. The reaction is typically carried out by first forming the enolate with a strong base like LDA, followed by the addition of the alkylating agent. mnstate.eduubc.ca The stereochemistry of the alkylation of cyclohexanone enolates is an important consideration, with the electrophile potentially approaching from either the axial or equatorial face. ubc.ca

Table 2: Alpha-Functionalization of this compound
Reaction TypeReagentsExpected ProductKey Intermediate
α-Halogenation (Acidic)Br₂ / CH₃COOH2-Bromo-4-(ethoxymethyl)cyclohexanoneEnol
α-Halogenation (Basic)Br₂ / NaOH (aq)Poly-brominated productsEnolate
α-Alkylation1. LDA / THF, -78°C; 2. CH₃I2-Methyl-4-(ethoxymethyl)cyclohexanoneEnolate
Enamine Alkylation1. Pyrrolidine, H⁺; 2. CH₂=CHCN; 3. H₃O⁺2-(2-Cyanoethyl)-4-(ethoxymethyl)cyclohexanoneEnamine

Remote Functionalization (e.g., C-H activation strategies)

Remote functionalization involves the selective chemical modification of a C-H bond that is not adjacent to a functional group. For a saturated cyclic system like this compound, this presents a significant challenge due to the general inertness of aliphatic C-H bonds. nih.gov However, several strategies in modern organic synthesis could theoretically be applied to achieve such transformations.

Transition metal-catalyzed C-H activation often relies on directing groups that position the metal catalyst in close proximity to a specific C-H bond. nih.gov While the ketone's carbonyl oxygen in this compound can act as a directing group, it typically facilitates reactions at the ortho C-H bonds (C2 and C6) of the ring through the formation of a five-membered metallacycle. researchgate.net Achieving functionalization at the more remote C3 or C5 positions is significantly more challenging and often requires specialized, long-chain templates or auxiliaries that can bridge the distance between the directing group and the target C-H bond. researchgate.net

A more plausible approach for remote C-H functionalization in aliphatic systems involves radical translocation, famously exemplified by the Hofmann-Löffler-Freytag reaction and the Barton reaction. researchgate.net These methods utilize a radical generated at a specific site to abstract a hydrogen atom from a remote carbon through a sterically favored six-membered ring transition state (a 1,5-hydrogen atom transfer). For this compound, this would require initial modification of the molecule to install a group capable of generating a radical, such as converting the ketone to an N-chloroamine or an alcohol to a nitrite (B80452) ester. researchgate.net

Strategy Mechanism Principle Potential Application to this compound Target C-H Position
Template-Directed C-H ActivationA removable directing group with a long linker is installed to guide a metal catalyst to a remote C-H bond.The ketone could be converted to a ketal bearing a directing group, enabling functionalization prior to deprotection.C3, C5
Radical Translocation (Barton-type reaction)An oxygen- or nitrogen-centered radical abstracts a hydrogen from a remote carbon via a cyclic transition state.The ketone is first converted to an alcohol, then to a nitrite ester. Photolysis generates an alkoxyl radical that can abstract a hydrogen.C3, C5

Reactivity and Stability of the Ethoxymethyl Side Chain

The ethoxymethyl group (-CH₂OCH₂CH₃) is an ether, a class of compounds generally known for their chemical stability and lack of reactivity, which is why they are often used as solvents. masterorganicchemistry.comopenstax.org However, under specific and often harsh conditions, the C-O bonds of the ether can be cleaved.

The most common reaction of ethers is cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). openstax.orgwikipedia.org The reaction proceeds by protonation of the ether oxygen, which turns it into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile, typically the halide ion from the acid, then attacks one of the adjacent carbon atoms. masterorganicchemistry.com

For this compound, the cleavage can follow two main pathways depending on the site of nucleophilic attack:

Attack at the ethyl group: The nucleophile (e.g., I⁻) attacks the less sterically hindered primary carbon of the ethyl group in an Sₙ2 reaction. This would yield 4-(hydroxymethyl)cyclohexanone (B156097) and iodoethane. libretexts.org

Attack at the methylene (B1212753) group: Attack at the methylene carbon attached to the cyclohexane (B81311) ring would yield 4-(iodomethyl)cyclohexanone and ethanol (B145695).

Given that Sₙ2 reactions are sensitive to steric hindrance, attack at the terminal ethyl group is generally favored. openstax.orglibretexts.org Milder reagents, such as Lewis acids or silane-based reagents, can also effect ether cleavage under less forcing conditions. masterorganicchemistry.commasterorganicchemistry.com

Reagent Mechanism Primary Products Conditions
Hydroiodic Acid (HI)Sₙ24-(hydroxymethyl)cyclohexanone + IodoethaneHigh Temperature
Hydrobromic Acid (HBr)Sₙ24-(hydroxymethyl)cyclohexanone + BromoethaneHigh Temperature
Boron Tribromide (BBr₃)Lewis Acid-Assisted Cleavage4-(bromomethyl)cyclohexanone + Ethoxyboron dibromideLow Temperature
Iodotrimethylsilane (TMSI)Silylation followed by Sₙ24-((trimethylsilyloxy)methyl)cyclohexanone + IodoethaneRoom Temperature

The conversion of the ethoxymethyl group typically begins with the ether cleavage described above to unmask a more reactive functional group, primarily the hydroxymethyl group (-CH₂OH). fiveable.me Once 4-(hydroxymethyl)cyclohexanone is formed, it can serve as a versatile intermediate for a wide range of functional group interconversions. imperial.ac.uk

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents such as chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). imperial.ac.uk The alcohol can also be converted into a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles to introduce groups like azides, nitriles, or thiols. Direct conversion to an alkyl halide is also readily achievable using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). fiveable.me

Starting Material Reagent(s) Reaction Type Product Functional Group
4-(hydroxymethyl)cyclohexanonePyridinium Chlorochromate (PCC)OxidationAldehyde
4-(hydroxymethyl)cyclohexanoneChromium Trioxide (CrO₃), H₂SO₄OxidationCarboxylic Acid
4-(hydroxymethyl)cyclohexanoneThionyl Chloride (SOCl₂)SubstitutionAlkyl Chloride
4-(hydroxymethyl)cyclohexanone1. Tosyl Chloride, Pyridine; 2. Sodium Azide (NaN₃)SubstitutionAzide
4-(hydroxymethyl)cyclohexanone1. Tosyl Chloride, Pyridine; 2. Sodium Cyanide (NaCN)SubstitutionNitrile

Stereochemical Implications in Reactions of this compound

The stereochemistry of reactions involving the cyclohexanone ring is heavily influenced by its conformation and the steric and electronic nature of its substituents.

Nucleophilic addition to the carbonyl group of this compound can proceed via two main trajectories: axial attack or equatorial attack, leading to the formation of two diastereomeric alcohol products. The outcome is determined by a balance of steric and stereoelectronic factors.

The 4-(ethoxymethyl) group is sterically demanding and will overwhelmingly prefer to occupy the equatorial position in the chair conformation to avoid destabilizing 1,3-diaxial interactions. libretexts.orgsapub.org This locks the ring into a specific conformation, which then dictates the steric environment around the carbonyl carbon.

Steric Hindrance: Small, unhindered nucleophiles (e.g., LiAlH₄, NaBH₄) tend to favor axial attack, as this trajectory avoids torsional strain with the adjacent equatorial C-H bonds. This leads to the formation of the equatorial alcohol.

Torsional Strain (Felkin-Anh Model): Larger, bulkier nucleophiles (e.g., Grignard reagents, organolithiums) often prefer equatorial attack to avoid steric clashes with the axial hydrogens at the C2 and C6 positions. This results in the formation of the axial alcohol.

Nucleophilic Reagent Typical Attack Trajectory Predicted Major Diastereomer
Sodium Borohydride (NaBH₄)Axialtrans-4-(Ethoxymethyl)cyclohexanol (Equatorial -OH)
Lithium Aluminum Hydride (LiAlH₄)Axialtrans-4-(Ethoxymethyl)cyclohexanol (Equatorial -OH)
Methylmagnesium Bromide (CH₃MgBr)Equatorialcis-4-(Ethoxymethyl)cyclohexanol (Axial -OH)
tert-Butyllithium (t-BuLi)Equatorialcis-4-(Ethoxymethyl)cyclohexanol (Axial -OH)

The conformational preference of the 4-(ethoxymethyl) substituent is the single most important factor controlling the reactivity and stereoselectivity of the cyclohexanone ring. spcmc.ac.in By residing in the equatorial position, the substituent creates a predictable and stable chair conformation. libretexts.org

This conformational locking has several consequences:

Facial Selectivity: The equatorial substituent does not significantly obstruct either face of the carbonyl group, but it fixes the positions of the axial hydrogens at C2 and C6, which are key for dictating the preferred trajectory of nucleophilic attack as described above.

Reaction Rates: Reactions involving the formation of an sp²-hybridized carbon adjacent to the carbonyl, such as enolate formation, are also affected. Deprotonation at C2 or C6 can be influenced by the steric environment. The rate of reactions can differ between diastereomers; for example, oxidation of an axial alcohol to a ketone is often faster than that of its equatorial counterpart due to the relief of steric strain in the transition state. spcmc.ac.in The reverse reaction, reduction of the ketone, is likewise influenced by the stability of the forming product.

The stability of the chair conformation with an equatorial 4-substituent ensures that reactions proceed through a well-defined, low-energy ground state, which generally leads to higher predictability in stereochemical outcomes compared to conformationally mobile systems. spcmc.ac.in

Regioselective Transformations of the Compound

The regioselectivity of chemical reactions involving this compound is a critical aspect of its reactivity, dictating the formation of specific constitutional isomers. The symmetrical nature of this particular substituted cyclohexanone, however, simplifies some aspects of its regiochemical behavior, while others remain governed by established principles of organic chemistry. The primary areas where regioselectivity is a key consideration are reactions involving enolate intermediates and oxidation reactions such as the Baeyer-Villiger oxidation.

Enolate Formation and Subsequent Reactions

For many reactions of ketones, such as alkylation and halogenation, the regioselectivity is determined by the formation of either the kinetic or thermodynamic enolate. stackexchange.com In unsymmetrically substituted cyclohexanones, the kinetic enolate is typically formed by deprotonation of the less sterically hindered α-carbon, while the thermodynamic enolate is the more stable, more substituted enolate. stackexchange.comubc.ca

However, in the case of this compound, the molecule is symmetrical with respect to the carbonyl group. The two α-carbons (C-2 and C-6) are chemically equivalent. Consequently, deprotonation with a base will lead to the formation of a single enolate species, rendering the concept of regioselectivity in enolate formation moot for this specific compound. Any subsequent reaction with an electrophile will occur at either the C-2 or C-6 position without preference, leading to a single product.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a notable reaction of ketones that involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). organic-chemistry.orgsigmaaldrich.com The regioselectivity of this reaction is determined by the migratory aptitude of the two groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > primary alkyl > methyl. youtube.com

In this compound, both carbons adjacent to the carbonyl group (C-2 and C-6) are secondary carbons. The ethoxymethyl substituent at the C-4 position is generally considered too remote to exert a significant electronic influence that would differentiate the migratory aptitude of the C-2 and C-6 positions. acs.org As a result, the Baeyer-Villiger oxidation of this compound is expected to show poor regioselectivity, leading to a mixture of two possible lactone products.

The expected products are 5-(Ethoxymethyl)oxepan-2-one and 4-(Ethoxymethyl)oxepan-2-one. Due to the similar electronic nature of the C-2 and C-6 positions, it is anticipated that these two products would be formed in approximately a 1:1 ratio, though slight deviations may occur due to subtle conformational effects.

Predicted outcome of the Baeyer-Villiger oxidation of this compound.
ReactantOxidizing AgentPredicted ProductsPredicted Product Ratio
This compoundPeroxyacid (e.g., m-CPBA)5-(Ethoxymethyl)oxepan-2-one and 4-(Ethoxymethyl)oxepan-2-one~1:1

α-Halogenation

The regioselectivity of α-halogenation of ketones can be controlled by the reaction conditions. Under acidic conditions, the reaction proceeds through an enol intermediate, and halogenation typically occurs at the more substituted α-carbon to form the more stable enol (thermodynamic control). stackexchange.com Under basic conditions, an enolate is formed, and halogenation occurs at the less sterically hindered α-carbon (kinetic control). stackexchange.com

As with enolate formation for other reactions, the symmetry of this compound means that there is no regiochemical choice to be made in α-halogenation. Halogenation will occur at either the C-2 or C-6 position, leading to a single monohalogenated product.

Applications of 4 Ethoxymethyl Cyclohexanone As a Versatile Synthetic Intermediate

Building Block for Complex Organic Synthesis

The reactivity of the carbonyl group and the presence of the ethoxymethyl substituent make 4-(Ethoxymethyl)cyclohexanone a versatile precursor for a variety of complex organic molecules. Its cyclohexane (B81311) framework provides a scaffold for the stereocontrolled introduction of new functionalities.

Precursor in Natural Product Synthesis

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules. Substituted cyclohexanone (B45756) rings are core components of many natural products, including steroids, terpenoids, and alkaloids. The ethoxymethyl group can serve as a protected or modifiable hydroxyl functionality, a common feature in many natural products.

The general strategy for incorporating such a building block into a natural product synthesis would involve leveraging the ketone for carbon-carbon bond formation, such as aldol (B89426) reactions, Michael additions, or Wittig reactions, to build up the carbon skeleton. The ethoxymethyl group could be carried through the synthesis and deprotected at a later stage to reveal a hydroxymethyl group, or it could be modified to other functional groups as required by the target molecule. The inherent chirality of substituted cyclohexanones can also be exploited to control the stereochemistry of the final product.

Intermediate in the Synthesis of Heterocyclic Frameworks (e.g., indoles, pyrroles)

The carbonyl group of this compound is a key functional handle for the construction of various heterocyclic systems. Two classical methods for the synthesis of indoles and pyrroles, the Fischer indole (B1671886) synthesis and the Paal-Knorr pyrrole (B145914) synthesis, respectively, can be theoretically applied to this substrate.

Fischer Indole Synthesis: This reaction involves the condensation of a phenylhydrazine (B124118) with a ketone under acidic conditions. wikipedia.orgnih.govyoutube.com The reaction of this compound with a substituted phenylhydrazine would be expected to yield a tetrahydrocarbazole derivative, which is a core structure in many alkaloids. The ethoxymethyl group would remain as a substituent on the carbazole (B46965) ring system.

Table 1: Hypothetical Fischer Indole Synthesis with this compound

Reactant 1Reactant 2Product
This compoundPhenylhydrazine6-(Ethoxymethyl)-2,3,4,9-tetrahydro-1H-carbazole

Paal-Knorr Pyrrole Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comrgmcet.edu.inorganic-chemistry.org While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to one. For instance, α-functionalization of the ketone followed by subsequent transformations could lead to a suitable 1,4-dicarbonyl intermediate, which could then be cyclized to a pyrrole derivative bearing an ethoxymethyl-substituted cyclic fragment.

Synthesis of Polycyclic and Spirocyclic Systems

The cyclohexanone ring of this compound is an excellent platform for the construction of more complex polycyclic and spirocyclic frameworks.

Polycyclic Systems: The Robinson annulation is a powerful method for the formation of a six-membered ring onto an existing ketone. wikipedia.orgmasterorganicchemistry.comresearchgate.netnih.gov This reaction involves a Michael addition followed by an intramolecular aldol condensation. The reaction of this compound with methyl vinyl ketone, for example, would be expected to produce a bicyclic enone system, a common structural motif in terpenes and steroids. The ethoxymethyl group would be retained in the newly formed bicyclic system, offering a site for further functionalization.

Table 2: Hypothetical Robinson Annulation with this compound

Reactant 1Reactant 2Product
This compoundMethyl vinyl ketone6-(Ethoxymethyl)dec-5-ene-2,10-dione

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are found in a number of natural products and are of interest in medicinal chemistry. The ketone functionality of this compound can be used as a handle to construct a second ring spiro-fused to the cyclohexane ring. This can be achieved through various methods, such as the reaction with a bifunctional reagent that reacts with the carbonyl group and a neighboring position, or through intramolecular cyclization of a suitably functionalized derivative.

Component in Polymer Chemistry and Material Science

The presence of both a reactive carbonyl group and an ether linkage suggests that this compound could be a valuable monomer or precursor in the synthesis of functional polymers and specialty materials.

Monomer or Cross-linking Agent Precursor

The structure of this compound allows for its potential incorporation into polymer backbones through several mechanisms.

Ring-Opening Polymerization: While cyclohexanone itself does not readily undergo ring-opening polymerization, derivatives such as lactones or epoxides can. researchgate.netmdpi.comyoutube.comnih.govrsc.org Chemical modification of the ketone in this compound, for example, through a Baeyer-Villiger oxidation to form a caprolactone (B156226) derivative, would create a monomer suitable for ring-opening polymerization to produce polyesters. The ethoxymethyl side chain would introduce functionality and potentially influence the polymer's properties, such as its solubility and thermal characteristics.

Condensation Polymerization: The ketone can be converted to other functional groups, such as a diamine or a diol, which can then be used in condensation polymerization reactions to form polyamides or polyesters, respectively. ncl.res.inscispace.comacs.org The ethoxymethyl group would be a pendant side chain on the resulting polymer, imparting specific properties.

Cross-linking Agent Precursor: The reactivity of the ketone allows for the synthesis of derivatives that could act as cross-linking agents. For example, conversion to a divinyl derivative would allow it to be incorporated into a polymer chain and then cross-linked through the vinyl groups.

Development of Specialty Chemicals and Additives

The unique combination of a cyclic ketone and an ether functionality in this compound makes it a potential precursor for the synthesis of specialty chemicals and additives.

Plasticizers and Solvents: The ester and ether functionalities that can be derived from this molecule are common features in plasticizers and high-boiling point solvents. The cyclohexane ring provides a degree of rigidity that can be beneficial in these applications.

Functional Additives for Coatings and Resins: The reactivity of the ketone allows for the introduction of various functional groups that could be tailored to create additives for coatings and resins. For example, the introduction of UV-absorbing groups could lead to the development of UV stabilizers, while the incorporation of long alkyl chains could produce surfactants or dispersing agents. The ethoxymethyl group could also be modified to introduce other functionalities, such as hydroxyl groups for improved adhesion or reactive groups for incorporation into the polymer matrix.

Scaffold for Ligand and Catalyst Design

The utility of this compound as a foundational scaffold for the design of ligands and catalysts is not a widely reported area of research. In principle, the bifunctional nature of the molecule, possessing both a ketone and an ether group on a cyclohexane ring, offers potential anchoring points for the construction of more complex molecular architectures.

The ketone functionality can undergo a variety of chemical transformations, such as reductive amination to introduce nitrogen-based ligands, or aldol and related condensation reactions to build larger frameworks. The ethoxy group, while generally less reactive, could influence the steric and electronic properties of any resulting catalyst or ligand. However, specific examples of ligands or catalysts derived from this compound are not readily found in the current body of scientific literature. The design of catalysts often involves the use of chiral scaffolds to induce enantioselectivity in chemical reactions, and while derivatives of cyclohexanone are employed in this context, the specific role of the 4-(ethoxymethyl) substituent in creating effective and selective catalysts has not been a significant focus of published research.

Table 1: Potential Functionalization Reactions for Ligand Synthesis

Functional GroupReaction TypePotential Ligand Feature
KetoneReductive AminationIntroduction of N-donor atoms
KetoneWittig ReactionCarbon backbone extension
KetoneGrignard ReactionIntroduction of new R-groups
EtherEther CleavageUnmasking a hydroxyl group for further functionalization

This table represents theoretical possibilities for functionalization rather than documented applications of this compound in ligand synthesis.

Probing Mechanistic Pathways in Organic Reactions

The application of this compound as a specific probe to elucidate mechanistic pathways in organic reactions is not well-documented. Chemical probes in mechanistic studies often contain specific isotopic labels (e.g., Deuterium, Carbon-13) or reporter groups that allow for the tracking of atomic or molecular fragments throughout a reaction sequence.

While the ethoxymethyl group at the 4-position of the cyclohexanone ring could potentially serve as a bulky substituent to study steric effects in reactions involving the ketone, or its ether oxygen could act as a coordinating group, there are no prominent studies that have utilized this particular molecule for such purposes. Mechanistic studies involving cyclohexanone derivatives often focus on fundamental transformations like enolate formation, nucleophilic addition to the carbonyl group, and stereochemical outcomes of such reactions. The specific electronic and steric contributions of the ethoxymethyl substituent in these processes have not been a subject of detailed investigation in published literature.

Advanced Analytical and Spectroscopic Characterization of 4 Ethoxymethyl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of 4-(Ethoxymethyl)cyclohexanone can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group and the cyclohexanone (B45756) ring protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group. Protons on carbons alpha to the carbonyl group (C2 and C6) are typically deshielded and appear further downfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H2, H6 (axial)2.20 - 2.35m2H-
H2, H6 (equatorial)2.35 - 2.50m2H-
H3, H5 (axial)1.55 - 1.70m2H-
H3, H5 (equatorial)2.00 - 2.15m2H-
H41.80 - 1.95m1H-
-O-CH₂ -CH₃3.50q2H7.0
-CH₂-O-3.35d2H6.5
-O-CH₂-CH₃ 1.20t3H7.0

The ¹³C NMR spectrum provides information on the number of unique carbon environments. The carbonyl carbon (C1) is characteristically found at a very low field (downfield). The carbons of the ethoxymethyl substituent are influenced by the oxygen atom, shifting them downfield relative to unsubstituted alkanes.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C=O)211.0
C2, C641.5
C3, C529.0
C438.0
-CH₂ -O-75.0
-O-CH₂ -CH₃66.0
-O-CH₂-CH₃ 15.2

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons in the cyclohexanone ring (H2 with H3, H3 with H4, etc.) and within the ethyl group (-O-CH₂-CH₃ with -O-CH₂ -CH₃). This allows for the tracing of the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.eduyoutube.com This is a powerful tool for assigning the carbon signals based on the more easily assigned proton spectrum. For example, the proton signal at ~3.50 ppm would show a correlation to the carbon signal at ~66.0 ppm, confirming the assignment of the -O-CH₂ - group in the ethoxy moiety.

A correlation from the methylene (B1212753) protons of the ethoxy group (-O-CH₂ -CH₃) to the methyl carbon (-O-CH₂-CH₃ ).

Correlations from the H4 proton to the adjacent ring carbons C3 and C5, as well as to the methylene carbon of the ethoxymethyl side chain (-CH₂ -O-).

Correlations from the H2/H6 protons to the carbonyl carbon (C1).

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. wordpress.com NOESY is particularly useful for determining stereochemistry and conformational preferences.

For substituted cyclohexanones, the six-membered ring typically adopts a chair conformation. The substituent at the C4 position can exist in either an axial or an equatorial orientation. The thermodynamically more stable conformation is generally the one with the bulky substituent in the equatorial position to minimize steric strain.

The stereochemistry can be determined using ¹H NMR parameters:

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons on the cyclohexane (B81311) ring is dependent on the dihedral angle between them. A large coupling constant (typically 8-13 Hz) is observed for axial-axial (³J_ax,ax_) coupling, while smaller coupling constants (2-5 Hz) are typical for axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings. By analyzing the multiplicity and coupling patterns of the H4 proton, its orientation can be deduced. An H4 proton in an axial position would exhibit large couplings to the axial protons on C3 and C5.

NOESY: A NOESY experiment can provide direct evidence for the spatial proximity of atoms. For instance, if the ethoxymethyl group is in the equatorial position, the H4 proton (which would be axial) would show NOE correlations to the axial protons at the C2 and C6 positions. Conversely, an axial substituent would show NOESY cross-peaks between its own protons and the axial protons at C3 and C5. wordpress.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). pnnl.govcopernicus.org This allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. The molecular formula for this compound is C₉H₁₆O₂.

Table 3: Predicted Exact Masses for this compound Ions

Ion Formula Calculated Exact Mass (m/z)
[M]⁺•C₉H₁₆O₂156.1150
[M+H]⁺C₉H₁₇O₂⁺157.1229
[M+Na]⁺C₉H₁₆NaO₂⁺179.1048
[M+K]⁺C₉H₁₆KO₂⁺195.0788

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgamazonaws.com This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing how the molecule breaks apart.

The fragmentation of this compound is expected to proceed through several characteristic pathways common to ketones and ethers. The initial molecular ion ([M]⁺• at m/z 156) would be subjected to fragmentation.

Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of C₂H₄ (ethene) or C₄H₈ side chains, although this is more typical for acyclic ketones. For cyclohexanone, ring-opening fragmentations are common. miamioh.edunist.gov

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for an unsubstituted cyclohexanone, the presence of the side chain allows for related hydrogen rearrangement processes.

Cleavage of the Ethoxymethyl Side Chain: The C-C bond between the ring and the side chain can cleave, or fragmentation can occur within the side chain itself.

Loss of the ethoxy group (•OCH₂CH₃) would result in an ion at m/z 111.

Cleavage of the C-O bond in the ether linkage could lead to a fragment corresponding to the ethoxymethyl cation ([CH₂OCH₂CH₃]⁺) at m/z 75.

A significant fragmentation pathway for cyclohexanones involves the loss of neutral molecules like H₂O, CO, and C₂H₄. researchgate.netmassbank.eu A characteristic fragment for 4-substituted cyclohexanones involves the cleavage of the ring, often leading to a base peak resulting from the loss of the substituent and subsequent rearrangement. A prominent fragment is often observed at m/z 55, corresponding to the [C₃H₃O]⁺ ion, a common fragment in the mass spectra of cyclohexanones. miamioh.edu

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Predicted m/z Possible Ion Structure / Neutral Loss
127[M - C₂H₅]⁺
111[M - •OCH₂CH₃]⁺
98[M - C₃H₆O]⁺• (Loss of ethoxy group and hydrogen)
83[C₆H₁₁]⁺ (Cyclohexyl cation after loss of side chain)
75[CH₂OCH₂CH₃]⁺
55[C₃H₃O]⁺

By combining the precise mass measurements from HRMS with the detailed structural insights from MS/MS fragmentation patterns, a high degree of confidence in the identification and structural confirmation of this compound can be achieved.

Compound Index

Derivatization Strategies for Enhanced MS Detection

Direct analysis of this compound by mass spectrometry (MS), particularly with electrospray ionization (ESI), can be challenging due to the ketone's moderate polarity and lack of a readily ionizable group. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a moiety that significantly improves ionization efficiency and chromatographic behavior. spectroscopyonline.comddtjournal.comresearchgate.net This involves a chemical reaction that modifies the carbonyl functional group into a form more amenable to MS analysis. spectroscopyonline.com

Several reagents are effective for the derivatization of ketones like this compound. These reagents typically target the carbonyl group to form stable derivatives with enhanced MS response.

Hydrazines and Hydroxylamines: Reagents such as 2,4-Dinitrophenylhydrazine (DNPH) react with the ketone to form a 2,4-dinitrophenylhydrazone. nih.govresearchgate.net This derivative is not only more readily ionized but also incorporates a chromophore, facilitating UV detection in liquid chromatography. Similarly, hydroxylamine and its derivatives, like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), react to form oximes. ddtjournal.comsigmaaldrich.com PFBHA derivatives are particularly useful for gas chromatography with electron capture detection (GC-ECD) or negative-ion chemical ionization MS due to the presence of multiple fluorine atoms.

Girard's Reagents: Girard's reagents (T and P) are hydrazide reagents that possess a quaternary ammonium group. mdpi.com Reaction with a ketone introduces a permanent positive charge into the molecule, making the derivative highly suitable for positive-ion ESI-MS analysis with significantly enhanced sensitivity. mdpi.com

Other Labeling Reagents: Dansylhydrazine is another derivatizing agent that reacts with carbonyls. The resulting dansylhydrazone derivative exhibits excellent ionization efficiency and allows for highly sensitive detection. mdpi.com Reagents like 2-hydrazinoquinoline can also be employed to form stable hydrazones for LC-MS analysis. nih.gov

The choice of derivatization strategy depends on the analytical platform (GC-MS or LC-MS) and the desired sensitivity.

Derivatization ReagentDerivative FormedKey Advantages for MS Detection
2,4-Dinitrophenylhydrazine (DNPH)HydrazoneEnhances ionization for APPI-MS and APCI-MS; provides a UV chromophore. nih.govresearchgate.net
Girard's Reagent T (GT)Hydrazone with a quaternary amineIntroduces a permanent positive charge, greatly increasing ESI-MS sensitivity. mdpi.com
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)OximeExcellent for GC-ECD and negative-ion MS; derivatives are thermally stable. sigmaaldrich.com
Dansylhydrazine (Dns-Hz)HydrazoneSignificantly increases MS signal and ionization efficiency. mdpi.com

Chromatographic Separation Techniques

Chromatography is the cornerstone for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers. Both gas and liquid chromatography offer distinct advantages depending on the analytical goal.

Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like this compound. It is widely used for purity assessment and quantification of volatile impurities. The analysis typically involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column.

The choice of the stationary phase of the column is critical for achieving good separation. For a compound like this compound, which contains both a polar ketone group and a less polar ether and alkyl framework, a mid-polarity column (e.g., those containing phenyl and/or cyanopropyl functional groups) often provides the best resolution. For routine analysis, a non-polar polydimethylsiloxane-based column (e.g., HP-5MS) can also be effective. researchgate.net A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range. dnacih.com For definitive identification of impurities, a mass spectrometer (MS) is used as the detector (GC-MS), providing both retention time and mass spectral data for each component. dnacih.comresearchgate.net

ParameterTypical ConditionPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or DB-WAX)Separation of analytes based on boiling point and polarity.
Carrier Gas Helium or HydrogenTransports the sample through the column.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program Start at 50-70°C, ramp at 10-20°C/min to 250°CSeparates compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification; MS for identification and confirmation. dnacih.com

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is suited for the analysis of non-volatile impurities or thermally unstable derivatives of this compound. Reversed-phase HPLC is the most common mode, where a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. sielc.com

For this compound, a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol would be appropriate. sielc.com Detection is typically achieved using a UV detector if the analyte or its derivative has a chromophore (e.g., after derivatization with DNPH), or a more universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For the highest selectivity and sensitivity, coupling HPLC with mass spectrometry (LC-MS) is the preferred method, especially when analyzing complex mixtures or trace-level impurities. nih.gov For LC-MS applications, volatile buffers and mobile phase modifiers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

This compound is a chiral molecule. The substitution at the 4-position of the cyclohexane ring creates cis and trans diastereomers. The trans diastereomer is a racemic mixture of two enantiomers. Therefore, chiral chromatography is essential for separating these stereoisomers.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.orgnih.gov The most widely used CSPs for this purpose are based on derivatives of polysaccharides (cellulose and amylose) and cyclodextrins. nih.govsigmaaldrich.com

Polysaccharide-based CSPs: Columns packed with silica gel coated with derivatized cellulose or amylose (e.g., Chiralpak® and Chiralcel® series) are highly effective for a broad range of chiral compounds, including those with cyclic structures.

Cyclodextrin-based CSPs: These phases separate enantiomers based on the formation of transient diastereomeric inclusion complexes, where one enantiomer fits better into the chiral cavity of the cyclodextrin molecule. wikipedia.orgmdpi.com The separation of compounds containing cyclohexyl groups has been successfully demonstrated on these types of columns. nih.gov

The separation can be performed using HPLC, supercritical fluid chromatography (SFC), or GC with a chiral column. SFC is often advantageous as it can provide faster separations with lower solvent consumption.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule. triprinceton.org For this compound, these techniques are used to confirm the presence of the key ketone and ether moieties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch of a six-membered ring ketone, which typically appears around 1715-1710 cm⁻¹. qiboch.com Another key feature is the C-O-C stretching vibration of the ether group, which gives rise to a strong band in the fingerprint region, usually between 1150 and 1085 cm⁻¹. pressbooks.pubopenstax.org Additionally, absorptions corresponding to C-H stretching of the CH₂ and CH₃ groups are observed between 3000 and 2850 cm⁻¹, and CH₂ bending (scissoring) vibrations appear near 1450 cm⁻¹. qiboch.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the IR spectrum. Conversely, the C-C and C-H vibrations of the cyclohexane ring and ethoxy group often produce stronger and sharper signals in the Raman spectrum, making it a useful tool for analyzing the molecule's carbon skeleton. triprinceton.org

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Signal
Ketone (C=O)Stretch1715 - 1710 (Strong, Sharp) qiboch.comPresent, often weaker than IR
Ether (C-O-C)Asymmetric Stretch1150 - 1085 (Strong) pressbooks.pubopenstax.orgPresent, can be strong
Alkane (C-H)Stretch3000 - 2850 (Strong)Strong
Methylene (CH₂)Scissoring~1450 (Medium) qiboch.comMedium

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.orgnih.gov It can provide precise bond lengths, bond angles, and, crucially for a chiral molecule, the absolute configuration of its stereocenters. nih.goved.ac.uk

Since this compound is likely a liquid or a low-melting solid at room temperature, it is not suitable for direct single-crystal X-ray analysis. Therefore, it is necessary to convert the molecule into a stable, highly crystalline derivative. researchgate.net A common and effective strategy for ketones is to form a 2,4-dinitrophenylhydrazone (DNPH) derivative. acs.org The reaction of this compound with 2,4-dinitrophenylhydrazine yields a solid product that can be recrystallized to form high-quality single crystals suitable for diffraction experiments.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is measured and analyzed. The data processing leads to an electron density map from which the positions of all atoms in the crystal lattice can be determined. For determining the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. ed.ac.ukresearchgate.net By carefully analyzing the intensity differences between specific pairs of reflections (Bijvoet pairs), the true, non-inverted structure of the chiral molecule can be established, thus assigning the absolute configuration (R/S) to its stereocenters. nih.goved.ac.uk

Advanced Sample Preparation Techniques for Analysis

The accurate and precise analytical determination of this compound in various matrices is critically dependent on the effectiveness of the sample preparation stage. This step is essential for isolating the target analyte from interfering components, concentrating it to detectable levels, and ensuring compatibility with the chosen analytical instrument, such as a gas or liquid chromatograph. libretexts.org The primary goals of sample preparation are to simplify complex sample matrices, purify the compound of interest, and in many cases, reduce ion suppression effects in mass spectrometry applications. libretexts.org Advanced techniques have moved beyond simple filtration or dilution, offering enhanced selectivity, higher recovery rates, and reduced solvent consumption compared to traditional methods. organomation.com This section explores several advanced sample preparation techniques theoretically applicable to the analysis of this compound, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and modern microextraction methods.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a foundational separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comscioninstruments.com The principle of LLE relies on the analyte's partition coefficient (LogP), which describes its distribution equilibrium between the two phases. scioninstruments.comchromatographyonline.com For a neutral, moderately non-polar compound like this compound, LLE can be an effective method for extraction from aqueous sample matrices.

Research Findings and Optimization:

The efficiency of LLE is governed by several factors, including the choice of extraction solvent, the pH of the aqueous phase, solvent-to-sample volume ratio, and mixing time. chromatographyonline.com Since this compound is a neutral compound, pH adjustment is less critical than for acidic or basic analytes, which require pH control to suppress ionization and promote partitioning into the organic phase. scioninstruments.comchromatographyonline.com The selection of an appropriate organic solvent is paramount. Solvents like ethyl acetate, dichloromethane, or diethyl ether are common choices for extracting compounds of similar polarity.

To optimize recovery, a series of experiments would typically be conducted. For instance, different extraction solvents and solvent-to-sample ratios could be tested to maximize the extraction efficiency. The following table illustrates a hypothetical optimization study for the extraction of this compound from a water sample.

Extraction SolventSolvent:Sample Ratio (v/v)Number of ExtractionsHypothetical Recovery (%)
Diethyl Ether1:1175.2
Diethyl Ether1:1392.5
Dichloromethane1:1395.8
Ethyl Acetate1:1397.1
Ethyl Acetate2:1398.9

This table is for illustrative purposes only and does not represent actual experimental data.

While LLE is versatile, it can be labor-intensive, require large volumes of organic solvents, and is susceptible to emulsion formation, which complicates phase separation. phenomenex.comchromatographyonline.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a more advanced and efficient alternative to LLE for sample clean-up and concentration. organomation.comnih.gov SPE utilizes a solid sorbent material, typically packed into a cartridge or disk, to selectively retain the analyte of interest or interfering matrix components. wikipedia.orgspecartridge.com The separation is based on the analyte's affinity for the solid phase versus the liquid sample matrix. wikipedia.org

Research Findings and Optimization:

For a compound like this compound, a reversed-phase SPE approach would likely be most effective. wikipedia.org In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used to retain non-polar to moderately polar compounds from a polar (usually aqueous) sample matrix. wikipedia.org The process involves four key steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by an equilibration step with water or a buffer.

Loading: The sample is passed through the cartridge, and this compound is retained on the sorbent via hydrophobic interactions.

Washing: A weak solvent (e.g., water or a low percentage of organic solvent in water) is used to wash away polar impurities that are not strongly retained.

Elution: A strong, non-polar organic solvent (e.g., acetonitrile or methanol) is used to disrupt the analyte-sorbent interactions and elute the purified this compound.

Optimization involves selecting the appropriate sorbent material, conditioning and elution solvents, and sample loading flow rate. The table below provides an example of a hypothetical method development study.

SPE SorbentElution SolventElution Volume (mL)Hypothetical Recovery (%)
C18Methanol288.4
C18Acetonitrile296.7
C18Acetonitrile194.2
Polymeric (Styrene-Divinylbenzene)Acetonitrile299.1
Polymeric (Styrene-Divinylbenzene)Acetone297.5

This table is for illustrative purposes only and does not represent actual experimental data.

SPE offers significant advantages over LLE, including higher analyte recoveries, reduced solvent usage, elimination of emulsions, and potential for automation. organomation.com

Microextraction Techniques

In recent years, several miniaturized extraction techniques have been developed to further reduce solvent consumption and sample volume, aligning with the principles of green analytical chemistry. chromatographyonline.com These methods are characterized by high enrichment factors and efficiency. thermofisher.com

Solid-Phase Microextraction (SPME):

SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. researchgate.net The fiber can be exposed to the headspace above a liquid or solid sample (Headspace SPME) or directly immersed in a liquid sample (Direct Immersion SPME). researchgate.net For a semi-volatile compound like this compound, Headspace SPME coupled with Gas Chromatography (GC) would be a suitable approach. The optimization of SPME involves selecting the appropriate fiber coating, extraction time, and temperature. youtube.com For ketones, coatings like polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often effective. rsc.orgresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME):

DLLME is a miniaturized version of LLE that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. chromatographyonline.com This creates a cloudy solution with a large surface area between the fine droplets of the extraction solvent and the sample, leading to very rapid analyte transfer. chromatographyonline.comthermofisher.com After extraction, the mixture is centrifuged to separate the phases, and a small volume of the extractant phase is collected for analysis. chromatographyonline.com Optimization parameters include the choice and volume of both the extraction and disperser solvents. researchgate.net This technique is known for its simplicity, speed, and high enrichment factors. acs.org

Computational and Theoretical Studies on 4 Ethoxymethyl Cyclohexanone

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the fundamental properties of a molecule. These methods provide a detailed description of the electronic structure and geometry, which are essential for predicting its reactivity and physical characteristics.

Density Functional Theory (DFT) has become a primary method for studying the molecular and electronic structures of organic compounds due to its balance of accuracy and computational efficiency. For 4-(Ethoxymethyl)cyclohexanone, DFT calculations are used to optimize the molecular geometry, determining precise bond lengths, bond angles, and dihedral angles for its most stable conformations. These calculations typically show that the cyclohexane (B81311) ring adopts a chair conformation to minimize steric and angle strain.

DFT studies focus on the two primary chair conformers: one with the 4-(ethoxymethyl) group in an axial position and the other in an equatorial position. The calculations consistently predict that the equatorial conformer is more stable due to the avoidance of 1,3-diaxial interactions that would destabilize the axial conformer.

Electronic structure analysis through DFT provides insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily localized on the oxygen atom of the carbonyl group, indicating its role as an electron donor in chemical reactions. The LUMO is centered on the carbonyl carbon, highlighting its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Predicted Geometrical Parameters for the Equatorial Conformer of this compound using DFT (B3LYP/6-31G(d)).
ParameterValue
C=O Bond Length~1.22 Å
C-C (ring) Bond Length~1.54 Å
C-O (ether) Bond Length~1.43 Å
O-C-C (ring) Bond Angle~117°
C-C-C (ring) Bond Angle~111°
HOMO-LUMO Energy Gap~5.5 eV

Ab initio and semi-empirical methods are foundational tools for exploring the conformational landscape of cyclic molecules like this compound. Ab initio calculations, which are based solely on theoretical principles without empirical parameters, provide highly accurate energy predictions for different conformers. researchgate.netresearchgate.netsci-hub.se These methods confirm that the chair conformation is significantly more stable than other forms like the boat or twist-boat. Studies on analogous alkylcyclohexanes using ab initio methods have established the energetic preference for equatorial substitution to avoid steric strain. researchgate.net

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be determined. These predictions are crucial for assigning peaks in experimental NMR spectra to specific atoms in the molecule and for confirming the dominant conformation in solution. For this compound, predicted shifts would show distinct values for axial and equatorial protons, with the chemical shifts of protons adjacent to the carbonyl group and the ether linkage being characteristic.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Equatorial Conformer).
Carbon AtomPredicted Chemical Shift (ppm)
C1 (Carbonyl)~211.0
C2, C6~41.5
C3, C5~29.0
C4~45.0
-CH₂-O-~75.0
-O-CH₂-~66.0
-CH₃~15.0

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are used to interpret infrared (IR) and Raman spectra. By computing the Hessian matrix (second derivatives of energy), the normal modes of vibration can be determined. readthedocs.ioq-chem.comopenmopac.net The most prominent predicted peak in the IR spectrum of this compound would be the C=O stretching frequency, typically calculated to be around 1720-1740 cm⁻¹. Other significant vibrations include C-H stretching, C-O ether stretching, and various bending modes of the cyclohexane ring.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics simulations are used to explore the dynamic behavior of molecules over time.

The conformational energy landscape of this compound is dominated by the chair conformations. Molecular modeling techniques are used to map this landscape, identifying the stable conformers (energy minima) and the transition states that connect them. The primary conformational process is the chair-to-chair ring flip. wikipedia.org

This process involves passing through higher-energy intermediates, including the half-chair and the twist-boat conformations. The energy barrier for this inversion is a key parameter that determines the rate of interconversion. For substituted cyclohexanes, this barrier is typically around 10-11 kcal/mol. The energy difference between the equatorial and axial conformers (the A-value) determines their relative populations at equilibrium. For an ethoxymethyl group, the equatorial conformer is expected to be significantly lower in energy. masterorganicchemistry.com

Table 3: Relative Conformational Energies for this compound.
ConformationRelative Energy (kcal/mol)
Chair (Equatorial)0.0 (Reference)
Chair (Axial)~1.8 - 2.1
Twist-Boat~5.5
Boat~6.9
Half-Chair (Transition State)~10.8

Molecular dynamics (MD) simulations are performed to study how this compound interacts with other molecules, including solvent molecules and other solute molecules. researchgate.net These simulations model the motions of atoms over time based on a force field that describes the intra- and intermolecular forces.

The carbonyl group and the ether oxygen in this compound are capable of acting as hydrogen bond acceptors, leading to significant interactions with protic solvents like water or alcohols. The ketone group also imparts a significant dipole moment to the molecule, leading to strong dipole-dipole interactions. ncert.nic.inquora.com

Solvent effects can influence the conformational equilibrium. youtube.com In polar solvents, the conformer with the larger dipole moment may be preferentially stabilized. Computational models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to account for the bulk effects of the solvent on the energies of different conformers. MD simulations with explicit solvent molecules provide a more detailed picture, revealing the specific arrangement of solvent molecules around the solute and how they mediate interactions. semanticscholar.orgrsc.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for mapping out the intricate details of chemical reactions. For a molecule like this compound, methods such as Density Functional Theory (DFT) are instrumental in exploring reaction mechanisms. mdpi.comresearchgate.net DFT calculations can model the potential energy surface of a reaction, identifying the lowest energy paths from reactants to products. uci.edu This approach allows for the detailed investigation of reactions common to cyclohexanones, such as nucleophilic additions, enolate formations, and reductions. acs.orgresearchgate.net Computational models can elucidate stepwise versus concerted mechanisms and reveal the influence of the 4-(ethoxymethyl) substituent on the electronic structure and, consequently, the reaction pathway. researchgate.netnih.gov

Transition State Characterization and Activation Energy Calculations

A critical aspect of understanding a reaction mechanism is the characterization of its transition state(s)—the highest energy point along the reaction coordinate. Computational methods are used to locate and optimize the geometry of these fleeting structures. For a reaction involving this compound, such as its reduction by a hydride, calculations would identify the structure of the molecule as the hydride nucleophile approaches the carbonyl carbon. acs.org

Frequency calculations are then performed to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. Once the transition state and reactant structures are optimized, their energies are calculated to determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. uci.edu A lower activation energy implies a faster reaction rate.

Table 1: Illustrative Calculated Energies for the Hydride Reduction of this compound

This table presents hypothetical data for illustrative purposes, based on typical computational outputs.

Species Method/Basis Set Electronic Energy (Hartree) Gibbs Free Energy (Hartree) Relative Gibbs Free Energy (kcal/mol)
Reactant Complex B3LYP/6-31G* -578.12345 -578.05432 0.0
Axial Attack TS B3LYP/6-31G* -578.09876 -578.03123 14.5

Determination of Reaction Pathways and Selectivity Prediction

Many reactions involving substituted cyclohexanones can yield multiple products. For instance, the reduction of the carbonyl group in this compound can produce two diastereomeric alcohols, resulting from the nucleophile attacking from either the axial or equatorial face of the ring. acs.org

Computational chemistry can predict the selectivity of such reactions by calculating the activation energies for all possible reaction pathways. rsc.org The pathway with the lower activation energy is kinetically favored and will correspond to the major product. acs.org Theoretical studies on similar systems have shown that factors like steric hindrance and electronic effects from substituents determine this facial selectivity. researchgate.netacs.org By comparing the relative energies of the transition states for axial versus equatorial attack, a predicted product ratio can be calculated, providing valuable insight for synthetic planning. acs.org

Table 2: Hypothetical Transition State Energies and Predicted Product Ratio

This table presents hypothetical data for illustrative purposes.

Pathway Activation Energy (kcal/mol) Predicted Product Ratio (%)
Axial Attack 14.5 cis-4-(Ethoxymethyl)cyclohexanol 15

Cheminformatics and Quantitative Structure-Reactivity/Property Relationships (QSPR)

Cheminformatics applies computational and informational techniques to a broad range of chemical problems. A key area within this field is the development of Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These statistical models aim to predict the properties or reactivity of a chemical based on its structural features, known as molecular descriptors. rsc.org

Development of Predictive Models for Chemical Behavior

To develop a QSPR model for the reactivity of substituted cyclohexanones, including this compound, a dataset of known compounds with experimentally determined properties (e.g., reaction rates) would be assembled. nih.gov For each molecule in the set, a series of numerical descriptors are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex topological, geometric, and electronic descriptors.

Machine learning algorithms or statistical methods like multiple linear regression are then used to build a mathematical model that correlates these descriptors with the observed property. chemrxiv.orgnih.gov Such a model could predict, for example, how changes to the substituent at the 4-position of the cyclohexanone (B45756) ring might influence its susceptibility to nucleophilic attack. mdpi.com

Virtual Screening for Novel Reactivity Modes

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that possess a desired property. nih.gov While often used in drug discovery, the same principles can be applied to discover new reactions or catalysts.

For this compound, a virtual screening approach could be used to identify novel reactants or catalysts that might engage in unique transformations. A library of virtual compounds (e.g., various nucleophiles, electrophiles, or radical species) could be computationally "reacted" with this compound. nih.gov This could involve high-throughput docking simulations or the use of predictive reactivity models derived from machine learning. researchgate.net By scoring the outcomes based on calculated reaction energies or probabilities, the screening process can flag promising new reaction types for further experimental investigation, accelerating the discovery of novel chemical transformations.

Future Research Directions and Perspectives for 4 Ethoxymethyl Cyclohexanone

Exploration of Undiscovered Reactivity Patterns

The reactivity of the cyclohexanone (B45756) core is well-established, yet the interplay between the ketone and the 4-(ethoxymethyl) substituent could lead to novel chemical transformations. Future research could delve into previously unexplored reactivity patterns.

One promising area is the investigation of tandem reactions that leverage both the ketone and ether functionalities. For instance, a catalyzed annulation reaction could be designed where the ethoxymethyl group acts as an internal nucleophile or electrophile under specific conditions, leading to complex bicyclic or spirocyclic architectures. The development of tandem carbene and photoredox-catalyzed processes for the synthesis of substituted cycloalkanones highlights a potential strategy for creating complex cyclic scaffolds from simpler precursors.

Furthermore, the stereoelectronic effects of the ethoxymethyl group on the facial selectivity of nucleophilic additions to the carbonyl group warrant detailed investigation. While studies have been conducted on other 4-substituted cyclohexanones, the specific influence of the flexible and polar ethoxymethyl chain on the stereochemical outcome of reductions, Grignard additions, and enolate chemistry is an area ripe for discovery. Understanding these effects would enable the design of highly diastereoselective syntheses of more complex molecules.

Development of Highly Efficient and Selective Synthetic Routes

While the synthesis of 4-(Ethoxymethyl)cyclohexanone can be envisioned through established methods, the development of highly efficient and selective routes remains a key objective. Current industrial syntheses of related compounds, such as 4-methoxycyclohexanone, often involve multi-step processes with potential for improvement in terms of yield, atom economy, and environmental impact.

Future research should focus on catalytic methods that can introduce the ethoxymethyl group with high regioselectivity and stereoselectivity. For example, the development of a catalytic asymmetric conjugate addition of an ethoxymethyl equivalent to a cyclohexenone precursor could provide an enantioselective route to chiral derivatives of this compound. The use of chiral organocatalysts or transition-metal complexes could be pivotal in achieving high levels of stereocontrol.

Moreover, exploring novel starting materials and synthetic disconnections could lead to more convergent and efficient syntheses. For instance, a cationic cyclization of an acyclic precursor containing the necessary carbon framework and functional groups could offer a direct route to the substituted cyclohexanone ring.

Potential Synthetic Strategy Key Advantages Research Focus
Asymmetric Conjugate AdditionHigh enantioselectivityDevelopment of novel chiral catalysts
Catalytic C-H FunctionalizationHigh atom economyDesign of regioselective catalysts
Tandem Cyclization/FunctionalizationIncreased molecular complexity in a single stepExploration of novel reaction cascades
Biocatalytic RoutesHigh selectivity, mild conditionsEnzyme screening and engineering

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, offering enhanced safety, scalability, and process control, are highly applicable to the synthesis of this compound and its derivatives. The transition from batch to continuous manufacturing can lead to significant improvements in efficiency and product consistency.

Future research in this area could involve the development of a continuous-flow process for the key synthetic steps. For example, a packed-bed reactor containing an immobilized catalyst could be used for a continuous hydrogenation or oxidation step, allowing for easy catalyst separation and reuse. The synthesis of tramadol (B15222) from cyclohexanone has been successfully demonstrated in a continuous-flow setup, highlighting the feasibility of such approaches for cyclohexanone derivatives.

Furthermore, the integration of automated synthesis platforms with in-line analytics could enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes. This would accelerate the discovery of novel derivatives of this compound with desired properties.

Computational Design and Optimization of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design and optimization of novel molecules. In the context of this compound, these methods can be employed to predict the properties of new derivatives and to guide synthetic efforts.

Future research could utilize Density Functional Theory (DFT) and other computational methods to study the conformational preferences of the ethoxymethyl group and its influence on the reactivity of the cyclohexanone ring. This understanding can inform the design of derivatives with specific stereochemical and electronic properties. For example, computational screening of virtual libraries of this compound derivatives could identify candidates with optimal binding affinities for a particular biological target or with desired material properties.

Molecular dynamics simulations could also be employed to study the interactions of these derivatives in complex environments, such as in solution or at an interface, providing insights that are difficult to obtain through experimental methods alone.

Role in Emerging Areas of Chemical Research

The unique combination of functional groups in this compound makes it an interesting candidate for exploration in emerging areas of chemical research, such as photochemistry and electrochemistry.

The photochemistry of cyclohexanone is a well-studied field, with reactions such as the Norrish Type I and Type II cleavages being characteristic. The presence of the ethoxymethyl substituent could modulate this photochemical reactivity, potentially leading to novel photoproducts or enabling new synthetic applications. Future research could explore the photochemical behavior of this compound under various conditions to uncover new reaction pathways.

In the realm of electrochemistry, the carbonyl group of cyclohexanone can be electrochemically reduced or oxidized. The ethoxymethyl group could influence the redox potentials and the outcome of these electrochemical transformations. Investigating the electrochemical behavior of this compound could lead to the development of novel electrosynthetic methods for the preparation of its derivatives or for its use as a building block in the synthesis of more complex molecules. The electrosynthesis of adipic acid and cyclohexanone from cyclohexanol (B46403) demonstrates the potential of electrochemical methods in this area.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Ethoxymethyl)cyclohexanone in laboratory settings?

  • Methodology : The ethoxymethyl group can be introduced via nucleophilic substitution on a pre-functionalized cyclohexanone derivative. For example, a hydroxyl group at the 4-position of cyclohexanone can undergo etherification using ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH or KOH). Alternatively, Grignard reagents or alkylation agents may be employed under anhydrous conditions .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS. Purification typically involves column chromatography with non-polar solvents (e.g., hexane/ethyl acetate mixtures).

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

  • NMR Analysis :

  • ¹H NMR : The ethoxymethyl group will show signals for the -OCH₂CH₃ moiety (δ ~3.4–3.6 ppm for the methylene protons and δ ~1.2 ppm for the methyl group). The cyclohexanone carbonyl proton is absent, but the ketone carbon (C=O) appears at δ ~210 ppm in ¹³C NMR.
  • IR Spectroscopy : A strong C=O stretch at ~1715 cm⁻¹ confirms the ketone group. Ether C-O stretches appear at ~1100–1250 cm⁻¹ .

Q. What are the typical oxidation and reduction pathways for this compound?

  • Oxidation : The ketone group is generally resistant to further oxidation under mild conditions. However, strong oxidizing agents (e.g., KMnO₄ in acidic media) may cleave the cyclohexane ring, yielding dicarboxylic acids .
  • Reduction : The ketone can be reduced to 4-(ethoxymethyl)cyclohexanol using NaBH₄ or LiAlH₄. Steric effects from the ethoxymethyl group may influence the axial/equatorial selectivity of the resulting alcohol .

Advanced Research Questions

Q. How does the ethoxymethyl substituent influence the stereochemical outcomes of ketone reductions?

  • Mechanistic Insight : Computational studies (e.g., DFT at the B3LYP/6-31G** level) suggest that bulky substituents like ethoxymethyl favor axial attack by reducing agents (e.g., LiAlH₄) due to torsional strain in the transition state. This leads to a preference for the equatorial alcohol product, as observed in cyclohexanone derivatives .
  • Experimental Validation : Compare diastereomer ratios using chiral GC or HPLC after derivatization with a chiral auxiliary.

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

  • Approach : Use molecular docking or quantum mechanical calculations to model interactions between the ketone and nucleophiles (e.g., Grignard reagents). Focus on steric and electronic effects of the ethoxymethyl group.
  • Tools : Software like Gaussian or ORCA can simulate transition states and predict regioselectivity .

Q. How can experimental design optimize reaction conditions for synthesizing derivatives of this compound?

  • Design of Experiments (DoE) : Apply a Box-Behnken design to optimize parameters such as temperature, catalyst loading, and solvent polarity. For example, in hydrolysis reactions, factors like water content and acid concentration can be systematically varied to maximize yield .
  • Example Table :

FactorLow (-1)Medium (0)High (+1)
Temperature (°C)6080100
Catalyst (mol%)123
Reaction Time (h)61218

Q. How to resolve contradictions in byproduct formation during autoxidation of this compound?

  • Analytical Strategy : Use GC-MS or LC-HRMS to identify byproducts. Compare experimental results with mechanistic pathways (e.g., β-scission of cyclohexoxy radicals, as seen in cyclohexane autoxidation). Computational modeling can clarify competing reaction pathways .
  • Mitigation : Introduce radical scavengers (e.g., BHT) or adjust reaction conditions (e.g., lower temperature) to suppress undesired pathways.

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • General Precautions : Use in a fume hood with PPE (gloves, goggles, lab coat). Avoid inhalation of vapors and skin contact. Store in a cool, dry place away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.